Cas no 158010-50-5 (Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-)
Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-
- EN300-3225509
- SCHEMBL18631244
- 158010-50-5
- 2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid
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- Inchi: 1S/C9H16ClNO4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6H2,1-3H3,(H,12,13)
- InChI Key: FKRAWNAYCUXJBU-UHFFFAOYSA-N
- SMILES: C(O)(=O)CN(CCCl)C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 237.0767857g/mol
- Monoisotopic Mass: 237.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.225±0.06 g/cm3(Predicted)
- Boiling Point: 345.7±35.0 °C(Predicted)
- pka: 3.91±0.10(Predicted)
Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3225509-0.05g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 0.05g |
$256.0 | 2025-03-19 | |
| Enamine | EN300-3225509-0.1g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 0.1g |
$383.0 | 2025-03-19 | |
| Enamine | EN300-3225509-0.25g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 0.25g |
$546.0 | 2025-03-19 | |
| Enamine | EN300-3225509-0.5g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 0.5g |
$858.0 | 2025-03-19 | |
| Enamine | EN300-3225509-1.0g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
| Enamine | EN300-3225509-2.5g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
| Enamine | EN300-3225509-5.0g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
| Enamine | EN300-3225509-10.0g |
2-{[(tert-butoxy)carbonyl](2-chloroethyl)amino}acetic acid |
158010-50-5 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 |
Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-
Introduction to Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- (CAS No. 158010-50-5)
Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, is a significant compound in the field of pharmaceutical chemistry, characterized by its complex structure and versatile applications. This compound, identified by the CAS number 158010-50-5, has garnered considerable attention due to its role in the synthesis of various bioactive molecules. The presence of both N-(2-chloroethyl) and N-[(1,1-dimethylethoxy)carbonyl] functional groups imparts unique reactivity and makes it a valuable intermediate in the development of novel therapeutic agents.
The compound's structure is highly relevant in the context of modern drug design, where specific functional groups are strategically incorporated to enhance binding affinity and metabolic stability. The N-(2-chloroethyl) moiety is particularly noteworthy for its ability to facilitate nucleophilic substitution reactions, which are pivotal in constructing more complex molecules. Meanwhile, the N-[(1,1-dimethylethoxy)carbonyl] group serves as a protecting group for amino functions, ensuring selective reactivity during synthetic pathways.
In recent years, Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- has been extensively studied for its potential in the development of targeted therapies. Research has highlighted its utility in the synthesis of protease inhibitors, which are critical in treating chronic inflammatory diseases and cancer. The compound's ability to modulate enzyme activity through covalent binding has opened new avenues for drug discovery. For instance, studies have demonstrated its efficacy in inhibiting specific proteases that play a role in tumor progression, thereby showcasing its therapeutic promise.
The pharmaceutical industry has leveraged this compound to develop novel analogs with enhanced pharmacokinetic properties. By modifying the chloroethyl and carbobenzyloxy functionalities, researchers have been able to fine-tune the compound's solubility, bioavailability, and target specificity. These advancements underscore the importance of Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- as a cornerstone in medicinal chemistry.
Moreover, the compound's role in peptide synthesis cannot be overstated. The protecting group provided by the carbobenzyloxy moiety allows for selective deprotection steps during peptide assembly, ensuring high yields and purity. This aspect is particularly crucial in the production of biologics and peptidomimetics, where precision is paramount. Recent innovations in solid-phase peptide synthesis have further enhanced the utility of this compound by enabling more efficient and scalable processes.
The environmental impact of using Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These initiatives align with global trends toward sustainable chemistry and highlight the compound's adaptability to evolving regulatory standards.
In conclusion, Glycine, N-(2-chloroethyl)-N-[(1,1-dimethylethoxy)carbonyl]- represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its multifaceted applications in drug development, peptide synthesis, and sustainable chemistry underscore its significance in modern pharmaceutical research. As scientific understanding continues to advance, it is likely that this compound will play an even greater role in shaping the future of medicine.
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